molecular formula C19H19N3OS2 B2411704 Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone CAS No. 1421499-21-9

Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

Cat. No.: B2411704
CAS No.: 1421499-21-9
M. Wt: 369.5
InChI Key: GIUMECAISOZXEA-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c23-19(18-21-15-5-1-2-6-16(15)25-18)22-11-8-14(9-12-22)13-24-17-7-3-4-10-20-17/h1-7,10,14H,8-9,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUMECAISOZXEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzothiazole Ring Formation

The benzo[d]thiazole core is typically constructed via cyclization of 2-aminothiophenol derivatives. Search result demonstrates thiocyanation using $$ \text{Br}2 $$-mediated reactions, where aniline derivatives undergo thiocyanation followed by cyclization. For example, 4b (methyl 3-amino-4-hydroxybenzoate) reacts with thiocyanogen (generated in situ from $$ \text{Br}2 $$ and $$ \text{NH}_4\text{SCN} $$) to form intermediate I1 , which cyclizes to 5b (methyl 4-hydroxy-2-aminobenzo[d]thiazole-6-carboxylate) under acidic conditions.

Key Reaction Conditions :

  • Solvent: Ethanol or dichloromethane
  • Catalysts: Triethylamine (TEA) or $$ \text{H}2\text{SO}4 $$
  • Temperature: 0–25°C
  • Yield: 66–89%

Carboxylic Acid Activation

Benzothiazole-2-carboxylic acid is converted to its acid chloride using thionyl chloride ($$ \text{SOCl}2 $$) or oxalyl chloride ($$ \text{Cl}2\text{CO}_2 $$) in anhydrous dichloromethane. Search result confirms this step for analogous methanone derivatives, where the acid chloride intermediate is isolated via distillation or used directly in situ.

Synthesis of 4-((Pyridin-2-ylthio)methyl)piperidine

Thioether Formation

The pyridin-2-ylthio-methyl group is introduced via nucleophilic substitution. Search result describes similar thioether syntheses using chloromethyl intermediates and thiols. For example:

  • 4-(Chloromethyl)piperidine reacts with pyridine-2-thiol in the presence of a base (e.g., $$ \text{K}2\text{CO}3 $$) in dimethylformamide (DMF) at 60–80°C.
  • Alternative Mitsunobu conditions: Diethyl azodicarboxylate (DEAD) and triphenylphosphine ($$ \text{PPh}_3 $$) facilitate coupling between 4-(hydroxymethyl)piperidine and pyridine-2-thiol.

Optimization Data :

Parameter Condition Yield (%)
Solvent DMF 72
Base $$ \text{K}2\text{CO}3 $$ 68
Temperature 70°C 75

Coupling via Methanone Linkage

Amide Bond Formation

The final step involves coupling benzothiazole-2-carbonyl chloride with 4-((pyridin-2-ylthio)methyl)piperidine. Search result validates this approach for analogous piperazine derivatives, where carboxamides are formed using Schotten-Baumann conditions or coupling agents like $$ \text{HATU} $$.

Procedure :

  • Dissolve 4-((pyridin-2-ylthio)methyl)piperidine (1.2 eq) in dry tetrahydrofuran (THF).
  • Add benzothiazole-2-carbonyl chloride (1.0 eq) dropwise at 0°C.
  • Stir for 12–24 hours at room temperature.
  • Quench with aqueous $$ \text{NaHCO}3 $$, extract with ethyl acetate, and purify via column chromatography (SiO$$2$$, hexane/ethyl acetate).

Characterization Data :

  • $$ ^1\text{H NMR} $$ : Expected signals include aromatic protons (δ 7.2–8.6 ppm), piperidine methylene (δ 2.8–3.5 ppm), and thioether methyl (δ 3.9 ppm).
  • MS (EI) : Molecular ion peak at m/z 369.5 (M$$^+$$).

Alternative Synthetic Routes

Solid-Phase Synthesis

Challenges and Optimization Strategies

Steric Hindrance

The 4-((pyridin-2-ylthio)methyl) group on piperidine introduces steric bulk, potentially slowing coupling reactions. Search result notes that electron-withdrawing groups (e.g., trifluoromethyl) on benzothiazole improve reactivity, suggesting substituent tuning for higher yields.

Purification Difficulties

The compound’s lipophilicity ($$ \log P \approx 3.2 $$) complicates isolation. Gradient elution with $$ \text{CH}2\text{Cl}2 $$/methanol (95:5 to 90:10) is recommended based on analogous purifications in.

Chemical Reactions Analysis

Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone exhibit a range of biological properties, including:

  • Antimicrobial Activity : Compounds with benzothiazole and piperidine structures have shown significant antimicrobial effects against various bacterial strains.

    Table 1: Antimicrobial Activity of Related Compounds
    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    5eE. coli12 µg/mL
    5kS. aureus10 µg/mL
    5gP. aeruginosa15 µg/mL

These results suggest that the presence of the benzothiazole and piperidine structures enhances antimicrobial efficacy.

Therapeutic Applications

  • Cancer Treatment : Compounds derived from benzothiazole have been investigated for their potential as anticancer agents. They exhibit cytotoxic properties that can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial functions .
  • CNS Disorders : Studies have indicated that similar compounds may be beneficial in treating central nervous system disorders, including Alzheimer's disease and mild cognitive impairment. They are thought to modulate neurotransmitter systems and provide neuroprotective effects .
  • Metabolic Syndrome : The compound's derivatives have shown promise in treating conditions related to metabolic syndrome, such as type 2 diabetes and obesity, primarily through the inhibition of specific enzymes involved in glucose metabolism .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry reported on a series of benzothiazole derivatives, including those structurally similar to this compound). The derivatives were tested against various Gram-positive and Gram-negative bacteria, demonstrating potent activity with MIC values comparable to established antibiotics .

Case Study 2: Anti-Cancer Activity

In another investigation, researchers synthesized several derivatives of the compound and evaluated their anticancer potential against human cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity, suggesting a pathway for developing new cancer therapeutics based on this scaffold .

Pharmacokinetics

The pharmacokinetic properties of compounds similar to this compound have been studied extensively. These compounds typically exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making them suitable candidates for further development into pharmaceutical agents .

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the therapeutic effects observed in studies .

Comparison with Similar Compounds

Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is unique due to its specific structure and the presence of both benzothiazole and pyridine moieties. Similar compounds include:

Biological Activity

Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a benzo[d]thiazole moiety linked to a piperidine ring through a pyridinylthio group. This unique structure is believed to contribute to its varied biological activities.

Antimicrobial Activity

Research has demonstrated that derivatives of benzo[d]thiazole exhibit significant antimicrobial properties. Specifically, compounds with the benzo[d]thiazol-2-yl scaffold have shown promising results against various bacterial strains, including Mycobacterium tuberculosis. In vitro studies indicated that certain derivatives possess minimum inhibitory concentrations (MICs) in the low micromolar range (1-10 μM), indicating potential as anti-tubercular agents .

Antiviral Properties

Recent studies have also evaluated the antiviral activity of thiazole-containing compounds. For instance, certain substituted benzothiazoles have demonstrated efficacy against viruses such as HSV-1 and HCV. In one study, five compounds exhibited viral reductions of 70–90% compared to acyclovir, highlighting their potential as antiviral agents .

Anticancer Activity

The anticancer potential of benzo[d]thiazole derivatives has been explored extensively. A series of compounds were tested against various cancer cell lines, revealing that some exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the phenyl ring significantly enhance cytotoxicity .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds have been shown to inhibit key enzymes involved in bacterial and viral replication.
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Protein Interaction : Molecular dynamics simulations suggest that these compounds interact with target proteins primarily through hydrophobic contacts, which may disrupt critical cellular processes .

Study 1: Anti-mycobacterial Activity

A study synthesized several benzo[d]thiazole derivatives and assessed their anti-mycobacterial activity against Mycobacterium tuberculosis. The most promising compound showed an MIC of 2.35 μM with low cytotoxicity against RAW 264.7 cell lines, indicating a favorable therapeutic index .

Study 2: Antiviral Efficacy

In another investigation, a series of thiazole-integrated compounds were evaluated for their antiviral properties against HSV-1 and CBV4. Compounds demonstrated significant reductions in viral plaques, with selectivity indices indicating low cytotoxicity relative to their antiviral effects .

Data Table: Summary of Biological Activities

Activity Compound Tested Against Results (IC50/MIC)
Anti-tubercularBenzo[d]thiazol derivativeMycobacterium tuberculosis1 - 10 μM
AntiviralSubstituted benzothiazolesHSV-170 - 90% viral reduction
AnticancerVarious benzothiazole derivativesCancer cell linesIC50 < doxorubicin

Q & A

Q. What are the recommended synthetic routes for Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone, and how can reaction yields be optimized?

The synthesis typically involves coupling a benzo[d]thiazole core with a piperidine-thioether intermediate. A validated approach includes:

  • Step 1 : React 2-aminobenzothiazole derivatives with substituted piperidines under Ullmann or Buchwald-Hartwig conditions to form the methanone backbone .
  • Step 2 : Introduce the pyridin-2-ylthio moiety via nucleophilic substitution (e.g., using pyridine-2-thiol and a halomethyl intermediate under basic conditions).
  • Optimization : Use polar aprotic solvents (DMF, DMSO) at 60–80°C to enhance reactivity. Catalytic agents like CuI or Pd(PPh₃)₄ improve cross-coupling efficiency . Lower yields (e.g., 8–12% in similar syntheses) can be mitigated by iterative purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral markers should be observed?

  • ¹H/¹³C NMR :
    • Benzo[d]thiazole : Aromatic protons at δ 7.40–8.12 ppm (multiplets) and a thiocarbonyl carbon at ~160 ppm .
    • Piperidine : Methylenethio (SCH₂) protons at δ 3.45–4.65 ppm (triplet or quartet) and piperidine carbons at 24–56 ppm .
  • Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching the molecular formula (e.g., m/z 557.18 for C₂₇H₂₇N₉OS₂) .
  • Elemental Analysis : Validate purity by comparing calculated vs. observed C/H/N percentages (e.g., C: 58.15% calculated vs. 58.19% observed) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound?

  • Data Collection : Use high-resolution (<1.0 Å) single-crystal diffraction data. SHELXL refines atomic coordinates and thermal parameters, while SHELXD/SHELXE resolve phase problems via direct methods .
  • Key Metrics : Analyze bond angles (e.g., C-S-C in thioether: ~105°) and torsional deviations in the piperidine ring. For example, planar pyrazole rings in analogs show dihedral angles <7° with benzothiazole systems .
  • Validation : Cross-check with spectral data to confirm stereoelectronic effects (e.g., π-π stacking in crystal lattices stabilizes the thiazole-pyridine interface) .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for benzothiazole-containing compounds in pharmacological studies?

  • Core Modifications : Replace the pyridin-2-ylthio group with morpholine or phenylpiperazine to assess receptor affinity changes. For example, N-(benzo[d]thiazol-2-yl) derivatives with piperidine show enhanced anti-inflammatory activity compared to morpholine analogs .
  • Biological Assays :
    • In vitro : Screen against COX-2 or TNF-α pathways using ELISA.
    • Docking Studies : Use AutoDock Vina to model interactions with histamine H1/H4 receptors, focusing on hydrogen bonding (e.g., NH...O=C) and hydrophobic contacts .
  • Data Interpretation : Correlate logP values (lipophilicity) with membrane permeability trends. For instance, trifluoromethyl groups improve metabolic stability but reduce solubility .

Q. How to address discrepancies in elemental analysis data during purity assessment?

  • Common Issues : Trace solvent retention (e.g., DMSO in NMR samples) or incomplete combustion.
  • Solutions :
    • Recrystallization : Use mixed solvents (hexane/EtOAc) to remove impurities.
    • TGA-MS : Quantify residual solvents via thermogravimetric analysis.
    • HRMS Validation : Confirm molecular ion peaks to rule out byproducts. For example, a 0.02% deviation in C/H/N ratios may indicate hygroscopicity .

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